2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide
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Overview
Description
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide is a complex organic compound with a unique structure that includes an amino group, an ethyl group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-amino-3-methylbutanoic acid with N-ethyl-N-((S)-1-methylpiperidin-2-yl)methylamine under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-ethyl-3-methyl-N-((1-methylpiperidin-3-yl)methyl)butanamide
- 2-Amino-N-ethyl-3-methyl-N-((1-methylpyrrolidin-2-yl)methyl)butanamide
- 2-Amino-N-ethyl-3-methyl-N-((1-methylpyrrolidin-3-yl)methyl)butanamide
Uniqueness
2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide is unique due to its specific structural configuration, which includes the (S)-1-methylpiperidin-2-yl group.
Properties
Molecular Formula |
C14H29N3O |
---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide |
InChI |
InChI=1S/C14H29N3O/c1-5-17(14(18)13(15)11(2)3)10-12-8-6-7-9-16(12)4/h11-13H,5-10,15H2,1-4H3 |
InChI Key |
MTTBAEJTBROXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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